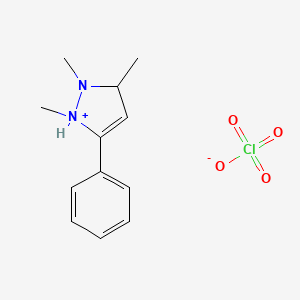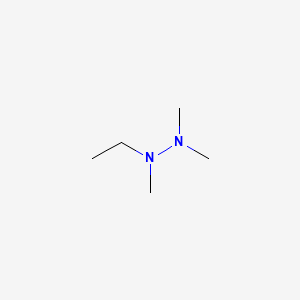
Ethyl trimethylhydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl trimethylhydrazine is an organic compound with the molecular formula C5H14N2 It belongs to the class of hydrazines, which are characterized by the presence of a nitrogen-nitrogen single bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl trimethylhydrazine can be synthesized through several methods. One common approach involves the reaction of ethyl hydrazine with methyl iodide under controlled conditions. The reaction typically requires a solvent such as ethanol and is carried out at a temperature of around 50-60°C. The reaction proceeds as follows: [ \text{C2H5NHNH2} + 3 \text{CH3I} \rightarrow \text{C5H14N2} + 3 \text{HI} ]
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl trimethylhydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or nitrogen-containing compounds.
Reduction: The compound can be reduced to simpler hydrazine derivatives.
Substitution: this compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like chlorine or bromine are often employed.
Major Products Formed:
Oxidation: Nitrogen oxides or amines.
Reduction: Simpler hydrazines.
Substitution: Halogenated hydrazines or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl trimethylhydrazine has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other hydrazine derivatives.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in drug synthesis.
Industry: this compound is used in the production of polymers, agrochemicals, and other industrial chemicals.
Wirkmechanismus
Ethyl trimethylhydrazine can be compared with other hydrazine derivatives such as:
- Monomethylhydrazine
- Dimethylhydrazine
- Tetramethylhydrazine
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other hydrazines, it may exhibit different reactivity and stability, making it suitable for specific applications.
Vergleich Mit ähnlichen Verbindungen
- Monomethylhydrazine: Used as a rocket propellant and in chemical synthesis.
- Dimethylhydrazine: Known for its use in the production of pharmaceuticals and as a fuel component.
- Tetramethylhydrazine: Utilized in organic synthesis and as a stabilizer in various formulations.
This detailed overview provides a comprehensive understanding of ethyl trimethylhydrazine, covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
50599-41-2 |
|---|---|
Molekularformel |
C5H14N2 |
Molekulargewicht |
102.18 g/mol |
IUPAC-Name |
1-ethyl-1,2,2-trimethylhydrazine |
InChI |
InChI=1S/C5H14N2/c1-5-7(4)6(2)3/h5H2,1-4H3 |
InChI-Schlüssel |
LPIBBWREIUCAPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7,7-Trimethyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B14666187.png)
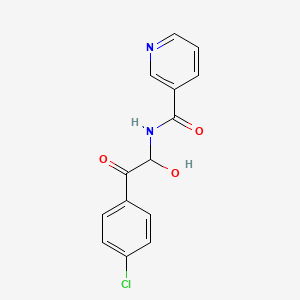
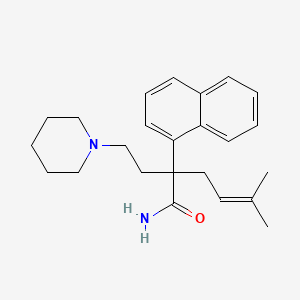
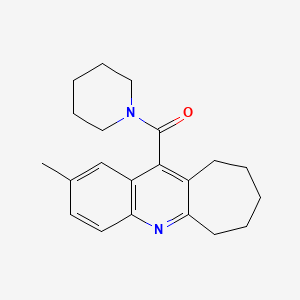
![2-[(E)-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)diazenyl]benzene-1-sulfonic acid](/img/structure/B14666200.png)
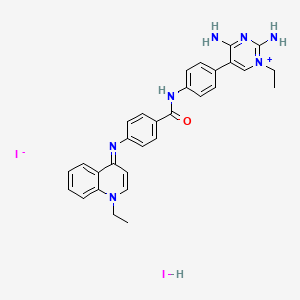
![7,9-Dimethyl-4,5-dihydroindeno[1,7-bc]acridine](/img/structure/B14666222.png)
![3-Oxo-3lambda~5~-pyrido[2,3-d]pyrimidine](/img/structure/B14666224.png)
![4h-[1,3,4]Oxadiazino[4,5-a]benzimidazole](/img/structure/B14666230.png)
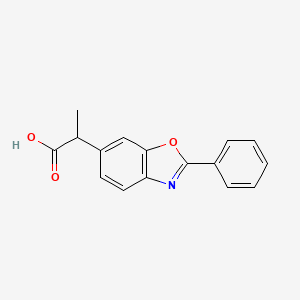
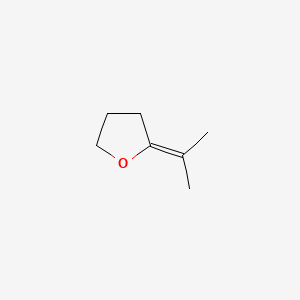
![1-Benzyl-7-azabicyclo[4.1.0]heptane](/img/structure/B14666266.png)
